
Introduction to Cell Cycle Synchronization with Nocodazole

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Nocodazole

CAS No.: 31430-18-9

Cat. No.: S548337

Get Quote

Cell cycle synchronization is fundamental for studying cellular processes at specific cell cycle stages.

Nocodazole, a microtubule-depolymerizing agent, induces reversible arrest at the G2/M phase by inhibiting

mitotic spindle formation, preventing progression to anaphase and cytokinesis [1]. This synchronization

method is particularly valuable because it provides highly enriched mitotic cell populations, with efficiency

reaching >90% G2/M arrest in human pluripotent stem cells (hPSCs) [1] and over 95% in diatom models

[2]. The synchronization is reversible, allowing researchers to subsequently track synchronized progression

through cell cycle phases after nocodazole removal [1].

Quantitative Comparison of Nocodazole
Synchronization Efficiency

Table 1: Nocodazole synchronization efficiency across different cell types

Cell Type
Optimal
Concentration

Treatment
Duration

Synchronization
Efficiency (% G2/M)

Reference

Human pluripotent
stem cells (hPSCs)

Low dose (specific
µM not stated)

16 hours >90% [1]

COS7 fibroblast-like
cells

200 ng/mL 24 hours ~45% [3] [4]

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 8 Tech Support

https://www.smolecule.com/products/s548337?utm_src=pdf-body
https://www.smolecule.com/products/s548337?utm_src=pdf-body
https://www.smolecule.com/products/s548337?utm_src=pdf-interest
https://www.smolecule.com/products/s548337?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6335580/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6335580/
https://link.springer.com/article/10.1023/A:1008039500919
https://www.smolecule.com/products/s548337?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6335580/
https://www.smolecule.com/products/s548337?utm_src=pdf-body
https://www.smolecule.com/products/s548337?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6335580/
https://pubmed.ncbi.nlm.nih.gov/25323455/
https://www.spandidos-publications.com/10.3892/mmr.2014.2632
https://www.smolecule.com/products/s548337?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Cell Type
Optimal
Concentration

Treatment
Duration

Synchronization
Efficiency (% G2/M)

Reference

Phaeodactylum

tricornutum (diatom)

2.5 mg/L Not specified >95% [2]

CHO-K1 cells 100-400 ng/mL 18-30 hours Concentration-

dependent

[5]

Sheep skin fibroblasts 100 ng/mL Not specified ~99.63% (with double

thymidine block)

[6]

U2OS cells 50 ng/mL 10-11 hours Not specified [7]

Table 2: Cell cycle distribution in Jurkat cells treated with nocodazole for 24 hours

Nocodazole Concentration (µg/mL) Sub-G1 (%) G0/G1 (%) S (%) G2/M (%)

0 (Control) 2.1 54.0 26.4 15.4

0.004 2.1 52.2 22.3 21.3

0.02 2.3 47.7 20.8 27.1

0.1 2.4 27.8 18.4 49.3

Detailed Experimental Protocols

Protocol 1: Basic Nocodazole Synchronization for Flow
Cytometry

Reagents Required:

Nocodazole stock solution (e.g., 5 mg/mL in DMSO)

Appropriate cell culture medium
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Phosphate-buffered saline (PBS)

Propidium iodide (PI) staining solution: PBS containing PI (e.g., 50 μg/mL) and RNase A (e.g., 0.2
mg/mL)

Fixation solution: 70-100% ice-cold ethanol

Procedure:

Cell Culture: Seed cells at appropriate density (e.g., 2×10⁶ cells per 100 mm dish) and incubate for

24 hours [7].
Nocodazole Treatment: Add nocodazole to achieve optimal concentration (see Table 1) and

incubate for determined duration [1].
Mitotic Shake-off: For adherent cells, gently shake and collect rounded mitotic cells [7].

Release (Optional): Wash cells twice with pre-warmed PBS to remove nocodazole and add fresh
complete medium for cell cycle progression studies [1].

Fixation: Centrifuge cells (300 × g, 5 min), resuspend pellet in 500 μL PBS, and gradually add 500
μL ice-cold 100% ethanol. Keep on ice for 15 minutes [8].

Staining: Centrifuge fixed cells (200-400 × g, 8 min), remove supernatant, resuspend in 150 μL PI
staining solution, and incubate at 37°C for 40 minutes [8].

Flow Cytometry Analysis: Analyze stained cells within 30 minutes using standard flow cytometer
with PI excitation/emission [8].

Protocol 2: Enhanced Synchronization Using Double Thymidine-
Nocodazole Block

Reagents:

Thymidine stock solution (200 mM in H₂O, filter-sterilized)
Nocodazole stock solution (5 mg/mL in DMSO)

Procedure:

Cell Seeding: Seed 2×10⁶ U2OS cells per 100 mm dish in complete medium and incubate 24 hours
[7].

First Thymidine Block: Add thymidine to 2 mM final concentration, incubate 20 hours [7].
Release: Remove thymidine medium, wash twice with PBS, add fresh medium, incubate 5 hours [7].

Nocodazole Block: Add nocodazole (50 ng/mL final concentration), incubate 10-11 hours [7].
Mitotic Cell Collection: Perform mitotic shake-off, collect detached cells [7].

Analysis: Process cells for flow cytometry as in Protocol 1.
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(2×10⁶ per 100 mm dish)
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(2 mM, 20 hours)
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Nocodazole block
(50 ng/mL, 10-11 hours)

Mitotic shake-off
(Collect rounded cells)

Flow cytometry analysis
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Diagram 1: Double thymidine-nocodazole synchronization workflow

Mechanism of Nocodazole Action and Cell Cycle
Effects

Nocodazole exerts its effects through multiple mechanisms. Primarily, it binds to β-tubulin, preventing

microtubule polymerization and disrupting mitotic spindle formation. This activates the spindle assembly

checkpoint, arresting cells at prometaphase [1]. Additionally, research indicates nocodazole suppresses Akt

phosphorylation by interfering with p85 binding to activated EGFR, thereby inhibiting the PI3K/Akt

signaling pathway [3] [4]. This dual mechanism makes it highly effective for G2/M synchronization.
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Diagram 2: Molecular mechanism of nocodazole-induced cell cycle arrest

Critical Parameters for Successful Synchronization

Optimization Guidelines

Cell Type-Specific Optimization:

hPSCs require significantly lower nocodazole concentrations (up to 10× lower) than
conventional somatic cells to avoid toxicity [1]

Test concentration ranges from 50-400 ng/mL initially [6]

Treatment Duration:

Standard treatment: 16-24 hours [1]
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Prolonged exposure may induce apoptosis or mitotic slippage

Validation and Quality Control:

Monitor cell viability throughout synchronization
Confirm synchronization efficiency via flow cytometry before proceeding to experiments

Validate maintenance of cell-specific properties post-synchronization (e.g., pluripotency in stem
cells) [1]

Applications and Limitations

Key Applications:

Cell cycle-regulated gene expression studies [7]
CRISPR-mediated integration improvement (2.4-fold increase in efficiency) [5]

Chromosome sorting and analysis [6]
Studying molecular mechanisms of cell cycle progression [1]

Potential Limitations:

Cell type-specific toxicity requires dose optimization [1]
Altered signaling pathways beyond microtubule disruption [3]

Potential for aneuploidy with prolonged exposure
Variable efficiency across cell types (see Table 1)

Conclusion

Nocodazole-mediated synchronization remains a robust, efficient method for obtaining G2/M-enriched cell

populations. The protocols outlined provide researchers with standardized approaches adaptable to various

cell systems. Proper optimization of concentration and duration for specific cell types is essential for

maximizing synchronization efficiency while maintaining cell viability and physiological relevance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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